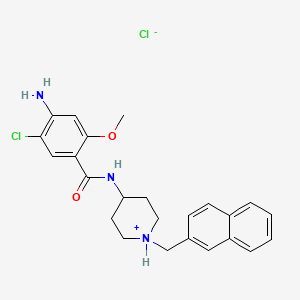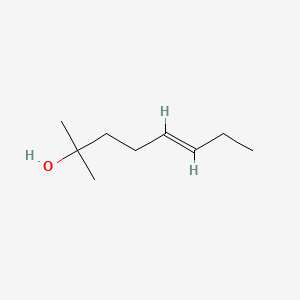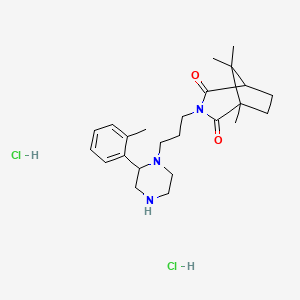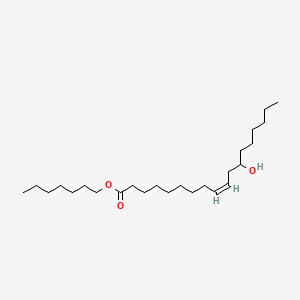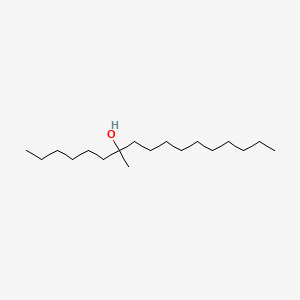
7-Methyl-7-heptadecanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylheptadecan-7-ol is a methyl-branched secondary alcohol with the molecular formula C18H38O. This compound is notable for its presence in certain biological systems, such as the sex pheromones of specific moth species . It has a molecular weight of 270.494 g/mol and is characterized by its unique structure, which includes a hydroxyl group attached to a heptadecane chain with a methyl substitution at the seventh carbon .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-methylheptadecan-7-ol can be achieved through several methods. One common approach involves the coupling reactions between 2-hexylmagnesium bromide and the enantiomers of 1,2-epoxydodecane . This method allows for the preparation of diastereomeric mixtures, which can be separated using high-performance liquid chromatography (HPLC) to obtain the desired stereoisomer.
Industrial Production Methods: Industrial production of 7-methylheptadecan-7-ol typically involves large-scale chemical synthesis using similar coupling reactions. The process is optimized for high yield and purity, often employing advanced separation techniques such as enantioselective HPLC to ensure the production of specific stereoisomers with high enantiomeric excess .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methylheptadecan-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like tosyl chloride (TsCl) can be used to convert the hydroxyl group into a better leaving group, facilitating substitution reactions.
Major Products:
Oxidation: Formation of 7-methylheptadecan-7-one.
Reduction: Formation of 7-methylheptadecane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Methylheptadecan-7-ol has several applications in scientific research:
Chemistry: Used as a model compound in studies of stereochemistry and reaction mechanisms.
Mecanismo De Acción
The mechanism of action of 7-methylheptadecan-7-ol varies depending on its application. In biological systems, it acts as a pheromone by binding to specific receptors in the olfactory system of insects, triggering behavioral responses . The molecular targets and pathways involved include olfactory receptors and signal transduction pathways that lead to changes in insect behavior.
Comparación Con Compuestos Similares
5-Methylheptadecan-7-ol: Another methyl-branched secondary alcohol with similar structural features but different stereochemistry.
Heptadecan-7-ol: Lacks the methyl substitution, resulting in different chemical and biological properties.
Octadecan-7-ol: An analog with a longer carbon chain, affecting its physical and chemical properties.
Uniqueness: 7-Methylheptadecan-7-ol is unique due to its specific methyl substitution and stereochemistry, which confer distinct chemical reactivity and biological activity. Its role as a sex pheromone in certain moth species highlights its importance in ecological and behavioral studies .
Propiedades
Número CAS |
55723-93-8 |
|---|---|
Fórmula molecular |
C18H38O |
Peso molecular |
270.5 g/mol |
Nombre IUPAC |
7-methylheptadecan-7-ol |
InChI |
InChI=1S/C18H38O/c1-4-6-8-10-11-12-13-15-17-18(3,19)16-14-9-7-5-2/h19H,4-17H2,1-3H3 |
Clave InChI |
URPZOYYKCIBTAD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C)(CCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dimethyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771289.png)
![1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-](/img/structure/B13771294.png)
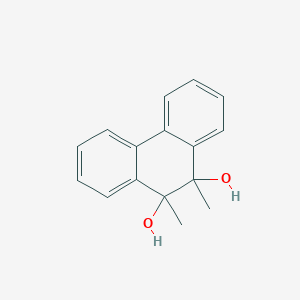

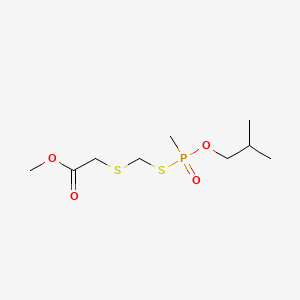
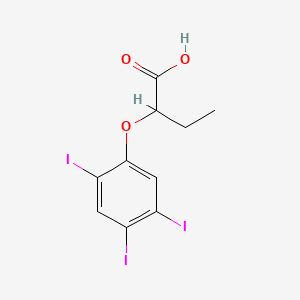

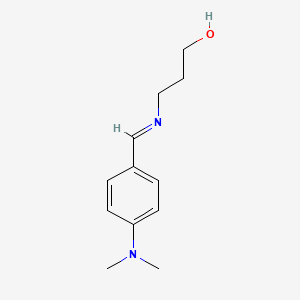
![3,3'-(9H,9'H-[3,4'-Bicarbazole]-9,9'-diyl)dibenzonitrile](/img/structure/B13771326.png)
